molecular formula C16H24N4O2 B7179610 N-(cyclopropylmethyl)-1-(4-methoxy-6-methylpyrimidin-2-yl)piperidine-3-carboxamide

N-(cyclopropylmethyl)-1-(4-methoxy-6-methylpyrimidin-2-yl)piperidine-3-carboxamide

Cat. No.: B7179610
M. Wt: 304.39 g/mol
InChI Key: PQVOJCNZQABEKI-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-1-(4-methoxy-6-methylpyrimidin-2-yl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-(cyclopropylmethyl)-1-(4-methoxy-6-methylpyrimidin-2-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2/c1-11-8-14(22-2)19-16(18-11)20-7-3-4-13(10-20)15(21)17-9-12-5-6-12/h8,12-13H,3-7,9-10H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVOJCNZQABEKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)NCC3CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-1-(4-methoxy-6-methylpyrimidin-2-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the pyrimidinyl group: This step may involve nucleophilic substitution reactions where a pyrimidine derivative is introduced to the piperidine ring.

    Attachment of the cyclopropylmethyl group: This can be done using alkylation reactions.

    Formation of the carboxamide group: This step usually involves the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-1-(4-methoxy-6-methylpyrimidin-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: As a potential therapeutic agent, particularly if it exhibits biological activity such as enzyme inhibition or receptor modulation.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-1-(4-methoxy-6-methylpyrimidin-2-yl)piperidine-3-carboxamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. Detailed studies, such as binding assays and molecular docking, would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    N-(cyclopropylmethyl)-1-(4-methoxy-6-methylpyrimidin-2-yl)piperidine-3-carboxamide: can be compared with other piperidine carboxamides, such as:

Uniqueness

The uniqueness of this compound lies in its specific structure, which may confer unique biological activity or chemical reactivity compared to other similar compounds. This could make it a valuable compound for further research and development.

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